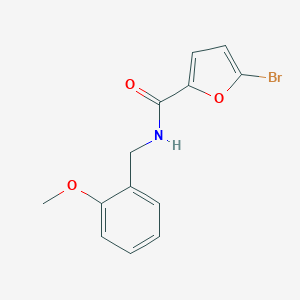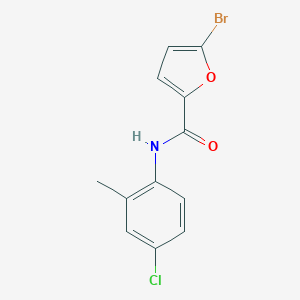
ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of chromene derivatives and has been studied for its various biological activities and mechanisms of action.
作用機序
The mechanism of action of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also induces apoptosis in cancer cells and inhibits the growth of microbial pathogens.
実験室実験の利点と制限
The advantages of using ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications. However, its limitations include its limited solubility in water and its potential to interact with other ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates in the experimental setup.
将来の方向性
There are several future directions for the study of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1. These include further investigation of its potential therapeutic applications, optimization of its synthesis method, and exploration of its interactions with other ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. In addition, the development of new analogs of this compound 1 may lead to the discovery of more potent and selective ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates with improved therapeutic properties.
合成法
The synthesis of ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 1 involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with 4-hydroxycoumarin in the presence of sodium ethoxide to yield this compound 1.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C19H19Br2NO5 |
|---|---|
分子量 |
501.2 g/mol |
IUPAC名 |
ethyl 2-amino-4-(3,5-dibromo-2-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C19H19Br2NO5/c1-3-26-19(24)16-14(10-7-9(20)8-11(21)17(10)25-2)15-12(23)5-4-6-13(15)27-18(16)22/h7-8,14H,3-6,22H2,1-2H3 |
InChIキー |
GMUVAXVUACJLJN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC(=C3OC)Br)Br)C(=O)CCC2)N |
正規SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C(=CC(=C3)Br)Br)OC)C(=O)CCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dichlorophenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296632.png)
![N-(3-chloro-4-methylphenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296634.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)

![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)


![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)




